molecular formula C19H18F3N3O3S B11657565 Propanoic acid, 2-benzoylamino-2-(3-cyano-4-ethyl-5-methyl-2-thienylamino)-3,3,3-trifluoro-, methyl ester

Propanoic acid, 2-benzoylamino-2-(3-cyano-4-ethyl-5-methyl-2-thienylamino)-3,3,3-trifluoro-, methyl ester

Cat. No.: B11657565
M. Wt: 425.4 g/mol
InChI Key: DFLZCSBCCIPDCP-UHFFFAOYSA-N
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Description

METHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE is a complex organic compound that features a thiophene ring, a cyano group, and a trifluoromethyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives typically involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the cyano group can yield primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. For instance, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyano group can participate in hydrogen bonding and other interactions. The thiophene ring can interact with aromatic residues in proteins, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[(3-CYANO-4-ETHYL-5-METHYLTHIOPHEN-2-YL)AMINO]-3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)PROPANOATE is unique due to its combination of functional groups, which can confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H18F3N3O3S

Molecular Weight

425.4 g/mol

IUPAC Name

methyl 2-benzamido-2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-3,3,3-trifluoropropanoate

InChI

InChI=1S/C19H18F3N3O3S/c1-4-13-11(2)29-16(14(13)10-23)25-18(17(27)28-3,19(20,21)22)24-15(26)12-8-6-5-7-9-12/h5-9,25H,4H2,1-3H3,(H,24,26)

InChI Key

DFLZCSBCCIPDCP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(C(=O)OC)(C(F)(F)F)NC(=O)C2=CC=CC=C2)C

Origin of Product

United States

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